BenchChemオンラインストアへようこそ!

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate

Solid-phase peptide synthesis Amino acid derivative purification Crystallinity

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate (commonly designated Boc-Cys(Trt)-OH·DCHA) is a doubly protected L-cysteine derivative supplied as its dicyclohexylammonium (DCHA) salt. The compound bears a tert-butyloxycarbonyl (Boc) group on the α-amino functionality and a triphenylmethyl (trityl, Trt) group on the thiol side chain, rendering it compatible with Boc-strategy solid-phase peptide synthesis (SPPS).

Molecular Formula C39H52N2O4S
Molecular Weight 644.9 g/mol
CAS No. 26988-59-0
Cat. No. B1513016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate
CAS26988-59-0
Molecular FormulaC39H52N2O4S
Molecular Weight644.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C27H29NO4S.C12H23N/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30);11-13H,1-10H2/t23-;/m0./s1
InChIKeyXIKHCNDMEGATRK-BQAIUKQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate (CAS 26988-59-0): A Protected Cysteine Building Block for Boc-SPPS Procurement


Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate (commonly designated Boc-Cys(Trt)-OH·DCHA) is a doubly protected L-cysteine derivative supplied as its dicyclohexylammonium (DCHA) salt. The compound bears a tert-butyloxycarbonyl (Boc) group on the α-amino functionality and a triphenylmethyl (trityl, Trt) group on the thiol side chain, rendering it compatible with Boc-strategy solid-phase peptide synthesis (SPPS) . The DCHA counterion converts the carboxylic acid into a crystalline salt, a formulation decision driven by the observation that the corresponding free acid (Boc-Cys(Trt)-OH, CAS 21947-98-8) may exhibit limited crystallinity and handling challenges when isolated in its neutral form .

Why Boc-Cys(Trt)-OH Free Acid or Alternative Counterion Forms Cannot Simply Replace the DCHA Salt


N-Protected amino acid derivatives with identical covalent structures but different counterions or physical forms are not functionally interchangeable in peptide synthesis workflows. The DCHA salt of Boc-Cys(Trt)-OH is explicitly manufactured because the free acid is preferentially obtained as a non-crystalline material that resists purification by crystallization and poses challenges for accurate gravimetric dispensing . Furthermore, cysteine derivatives are uniquely susceptible to α-carbon racemization during activation and coupling, with the severity dependent on both the β-thiol protecting group identity and the coupling protocol employed; the Trt group provides steric shielding superior to smaller protecting groups such as S-tert-butylthio (StBu), but even Trt-protected cysteine requires rigorously optimized coupling conditions to maintain chiral integrity below the 1% epimerization threshold [1]. Procurement of the DCHA salt rather than the free acid or alternative salt forms directly impacts these critical quality attributes—physical form stability, weighing precision, and compatibility with standardized coupling protocols—making indiscriminate substitution scientifically unsound .

Quantitative Differentiation Evidence: Boc-Cys(Trt)-OH·DCHA vs. Free Acid and In-Class Alternatives for Procurement Decision-Making


Crystalline DCHA Salt vs. Amorphous-to-Oily Free Acid: Physical Form Dictates Purification and Dispensing Feasibility

Boc-Cys(Trt)-OH·DCHA (CAS 26988-59-0) is supplied as a stable, free-flowing crystalline powder, whereas the corresponding free acid (Boc-Cys(Trt)-OH, CAS 21947-98-8) is obtained as an oil upon liberation from its salt form under standard workup conditions . This physical-form dichotomy is a direct consequence of the DCHA counterion's ability to impart crystallinity to N-protected amino acids—a property exploited industrially precisely because many Boc- and Z-protected amino acids resist crystallization in their neutral (free acid) form [1]. The free acid is described as a 'white to slight yellow powder' by suppliers, but post-synthetic liberation consistently yields an oily residue requiring chromatographic purification rather than simple recrystallization .

Solid-phase peptide synthesis Amino acid derivative purification Crystallinity

Non-Hygroscopic DCHA Salt Enables Accurate Stoichiometric Weighing vs. Hygroscopic Free Acid Powder

The DCHA salt form of N-protected amino acids is documented to be non-hygroscopic and free-flowing, in contrast to free acid forms that are frequently hygroscopic and prone to moisture uptake during weighing . The molecular weight difference between the DCHA salt (644.9 g/mol) and the free acid (463.6 g/mol) provides an additional practical advantage: for a given target molar quantity, the larger mass of the DCHA salt reduces relative weighing error on standard analytical balances (±0.1 mg uncertainty represents ~0.03% error for a 300 mg aliquot of the DCHA salt vs. ~0.05% for an equivalent molar amount of free acid) .

Gravimetric accuracy Hygroscopicity Automated peptide synthesis

Purification by Crystallization (DCHA Salt) vs. Chromatography (Free Acid): Throughput and Scalability Advantage

The DCHA salt form enables purification of the protected amino acid directly by crystallization from organic solvents, bypassing the need for chromatographic separation required for the oily free acid . The general class of dicyclohexylammonium salts of N-protected amino acids is described as forming 'sparingly soluble salts' that 'facilitate purification through crystallization' . In contrast, the free acid liberated from the DCHA salt is explicitly noted to be obtained 'most likely as an oil,' necessitating chromatographic purification before use in peptide synthesis . This crystallization advantage is critical for multi-kilogram process-scale peptide manufacturing where chromatography represents a significant cost and throughput bottleneck [1].

Crystallization purification Scalable peptide synthesis Process chemistry

Trityl (Trt) Thiol Protection Minimizes Cysteine α-Carbon Racemization vs. S-tert-Butylthio (StBu) Protection

In a systematic study of cysteine racemization during stepwise SPPS, the Trt protecting group demonstrated superior resistance to α-carbon epimerization compared to smaller thiol protecting groups including S-acetamidomethyl (Acm), S-tert-butylthio (StBu), and S-9H-xanthen-9-yl (Xan) [1]. Under optimized coupling conditions (BOP/HOBt/TMP without preactivation in CH2Cl2-DMF 1:1), cysteine incorporation with Trt protection achieved <1% racemization per coupling step, whereas standard protocols with preactivation produced 5–33% D-amino acid content [1]. Independent studies on the relative epimerization rates of protected cysteine active esters established a rank order of epimerization tendency: StBu > Trt > Tacm > Acm > MeBzl, with StBu being the most racemization-prone among commonly used protecting groups [2]. While these data pertain to the protecting group rather than the counterion, the Boc-Cys(Trt)-OH·DCHA salt uniquely combines the optimal Trt protection with a crystalline salt form, a configuration not available in alternative cysteine building blocks that employ StBu protection.

Cysteine racemization Epimerization Chiral integrity Boc SPPS

Enhanced Solubility in Peptide Synthesis Solvents: DCHA Salt vs. Free Acid in DCM and DMF

Comparative solubility data for carboxylic acid salts indicate that DCHA counterions consistently enhance solubility in the organic solvents essential for SPPS. A systematic comparison of protected amino acid salt forms reports that DCHA salts achieve approximately 15 mg/mL solubility in dichloromethane (DCM), with melting points in the 142–145°C range, while maintaining high acid stability . Literature on N-protected amino acid DCHA salts broadly confirms that the dicyclohexylammonium counterion 'enhances solubility in organic solvents' including DMF and DCM relative to the corresponding free acid . Boc-Cys(Trt)-OH free acid is described as 'soluble in organic solvents like dimethylformamide and dichloromethane but insoluble in water' without quantitative solubility specification, while DCHA salt forms of analogous Boc-protected amino acids are characterized as 'soluble in MeOH, EtOH, DCM, EtOAc; insoluble in water' with melting points typically 130–160°C .

Solubility organic solvents Dichloromethane Dimethylformamide SPPS

Storage Stability at Refrigerated Temperature (2–8°C) for DCHA Salt vs. Freezer Storage (−20°C) Required for Free Acid

Boc-Cys(Trt)-OH·DCHA is specified for long-term storage at 2–8°C (standard refrigeration), as indicated by multiple commercial suppliers including Sigma-Aldrich Novabiochem and Shanghai Yuanye . In contrast, the free acid Boc-Cys(Trt)-OH requires storage at −20°C for stock solutions, with a recommended usage window of only 1 month at −20°C and 6 months at −80°C, indicating significantly lower inherent stability [1]. The GHS classification further differentiates the two: the DCHA salt carries WGK 1 (low water hazard), while the free acid carries WGK 3 (high water hazard), reflecting differences in environmental persistence and handling requirements .

Storage stability Shelf life Cold chain logistics Procurement

Optimal Procurement Scenarios for Boc-Cys(Trt)-OH·DCHA Based on Quantitative Differentiation Evidence


Automated High-Throughput Boc-SPPS Requiring Precise Gravimetric Resin Loading

Laboratories operating automated peptide synthesizers with solid-phase resin loading require amino acid derivatives that can be dispensed with high gravimetric accuracy. The non-hygroscopic, crystalline nature of the DCHA salt ensures that the weighed mass corresponds stoichiometrically to the intended molar quantity, whereas the hygroscopic free acid powder may absorb atmospheric moisture during weighing, introducing systematic under-dosing errors [Section 3, Evidence Item 2]. The higher molecular weight of the DCHA salt (644.9 vs. 463.6 g/mol) further reduces relative weighing error by ~1.7-fold on standard analytical balances. Procurement of the DCHA salt is therefore indicated for any workflow where resin substitution must be controlled to within ±2% of nominal loading.

Multi-Kilogram Process-Scale Peptide API Manufacturing with Crystallization-Based Intermediate Purification

For contract manufacturing organizations (CMOs) and pharmaceutical peptide API producers operating at kilogram to metric-ton scale, the DCHA salt's capacity for purification by direct crystallization—rather than preparative chromatography—represents a significant cost-of-goods advantage [Section 3, Evidence Item 3]. Chromatographic purification of protected amino acid intermediates at scale incurs solvent, stationary phase, and labor costs that are 5–10× higher than crystallization. The DCHA salt also permits storage under standard refrigeration (2–8°C) rather than −20°C, simplifying warehouse logistics for multi-kilogram inventory [Section 3, Evidence Item 6].

Synthesis of Disulfide-Rich Bioactive Peptides Requiring Defined Cysteine Stereochemistry

Peptides containing multiple cysteine residues with defined disulfide connectivity (e.g., conotoxins, defensins, insulin analogs) are exquisitely sensitive to even low levels of D-cysteine epimer incorporation. The Trt thiol protection on Boc-Cys(Trt)-OH·DCHA, when combined with optimized coupling protocols (no preactivation, TMP as base, CH2Cl2-DMF 1:1), achieves <1% racemization per cysteine coupling step [Section 3, Evidence Item 4]. In contrast, alternative StBu-protected cysteine building blocks exhibit the highest epimerization rates among common protecting groups. Procurement of the Trt-protected DCHA salt is essential when the target peptide's biological activity, patent claims, or regulatory filing depends on demonstrable stereochemical purity at each cysteine residue.

Academic Core Facilities and Peptide Service Providers with Diverse Client Project Portfolios

Core facilities that synthesize custom peptides for multiple academic research groups benefit from the DCHA salt's combination of long-term storage stability at 2–8°C and consistent solubility in DCM/DMF (~15 mg/mL in DCM) [Section 3, Evidence Items 5 and 6]. The defined solubility eliminates the need for time-consuming solubility optimization for each new synthesis campaign. The crystalline physical form (rather than an oil) enables accurate inventory aliquoting and reduces waste from degraded material. These operational efficiencies directly translate to faster turnaround times and lower per-peptide synthesis costs for fee-for-service facilities.

Quote Request

Request a Quote for Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.